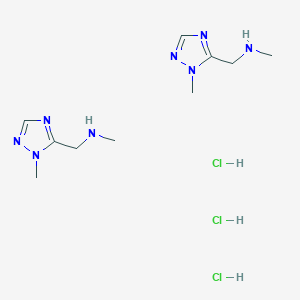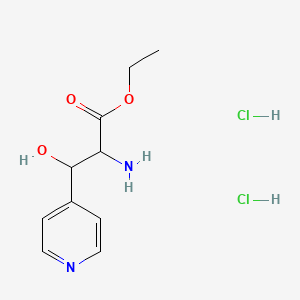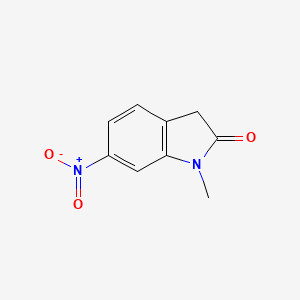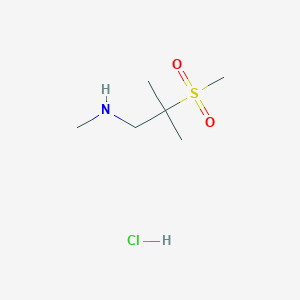
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Übersicht
Beschreibung
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride (NMMTS) is a compound that is used in scientific research and laboratory experiments. It is a white crystalline powder, and is a derivative of the 1H-1,2,4-triazole family. NMMTS is a versatile compound, and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
Various synthesis methods have been developed for compounds structurally related to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride. For instance, the synthesis of related compounds involves 1,3-dipolar cycloaddition reactions and has been characterized using NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Novel Synthesis Routes
Novel routes for constructing related chemical structures have been explored, such as starting from (1H-1,2,4-triazol-1-yl)methanol (Yi He et al., 2014).
Biological Activities and Applications
Antibacterial and Antifungal Activities
Some derivatives, like those containing the triazole moiety, have shown promising antibacterial and antifungal properties (K D Thomas, Adhikari, & Shetty, 2010).
Anticancer Potential
Certain 1,2,4-triazoles, closely related to the compound , have been identified with anticancer activities. These compounds have been studied for their interaction with cancer-related targets like the EGFR kinase domain (A. Kaczor et al., 2013).
Catalytic Applications
Compounds containing the triazole-5-yl)methanamine structure have been utilized in catalytic applications, such as the synthesis of pyridine-containing pseudopeptides (Neda Akbarikalani et al., 2020).
Molecular Studies and Characterization
Structural Characterization
The structural characterization of similar compounds has been achieved through various techniques such as X-ray diffraction, IR, and NMR spectroscopy, providing insights into their molecular structure (Yan Shuang-hu, 2014).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of triazole derivatives with biological targets, aiding in the rationalization of their pharmacological activities (A. Kaczor et al., 2013).
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFXOBHXCTJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)


![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)









